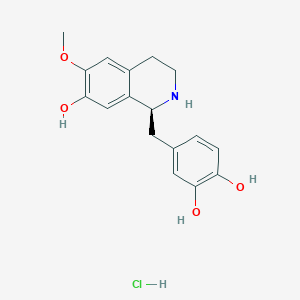

(S)-3'-Hydroxycoclaurine Hydrochloride

Description

General Overview of Plant Secondary Metabolism Pathways

Plant secondary metabolism encompasses a complex network of biochemical pathways that produce a vast array of specialized compounds. wikipedia.org Unlike primary metabolites, which are directly involved in essential life processes like growth, development, and photosynthesis, secondary metabolites are not considered essential for the plant's basic survival. wikipedia.orgnumberanalytics.comnumberanalytics.com However, they play crucial roles in the plant's interaction with its environment. numberanalytics.comnumberanalytics.com These functions include defense against herbivores and pathogens, attracting pollinators, and coping with abiotic stresses such as UV radiation. wikipedia.orgnumberanalytics.com

The biosynthesis of these compounds is intricately connected to primary metabolism, utilizing building blocks and enzymes derived from it. wikipedia.org Plant secondary metabolites are generally categorized into three major groups based on their biosynthetic origins:

Phenolic compounds: This group includes flavonoids, tannins, and lignin, which are synthesized primarily through the shikimate and phenylpropanoid pathways. numberanalytics.comresearchgate.net

Terpenoids: As the largest class of secondary metabolites, terpenoids are synthesized from acetyl-CoA or glycolytic intermediates via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netnih.gov

Nitrogen-containing compounds: This diverse group, which includes alkaloids, is biosynthesized from amino acids. researchgate.net

These pathways are not isolated; they are interconnected and regulated by a variety of enzymes and regulatory elements, forming a complex metabolic network. numberanalytics.com

Significance of Benzylisoquinoline Alkaloids in Biosynthetic Research

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites, with approximately 2,500 identified compounds. frontiersin.orgoup.com They are of significant interest in biosynthetic research due to their potent pharmacological properties and economic value. frontiersin.orgnih.gov Many BIAs are used as pharmaceuticals, including the analgesics morphine and codeine, the antimicrobial agents berberine (B55584) and sanguinarine (B192314), and the anticancer drug noscapine. oup.comoup.com

The study of BIA metabolism has a long history, which has been advanced by key innovations like radioactive tracing, enzyme isolation, and, more recently, functional genomics, transcriptomics, proteomics, and metabolomics. oup.comcapes.gov.br This extensive research has made BIA biosynthesis one of the most well-understood secondary metabolic pathways in plants. oup.com

The elucidation of BIA pathways is crucial for several reasons:

It provides a model system for understanding plant specialized metabolism. oup.com

The discovery of the genes and enzymes involved allows for the application of synthetic biology to produce valuable BIAs in microbial systems like Escherichia coli and Saccharomyces cerevisiae, offering a potential alternative to extraction from scarce plant sources. nih.govoup.comnih.gov

A detailed understanding of the biosynthetic network is essential for the targeted manipulation of pathways to enhance the production of specific high-value alkaloids. frontiersin.org

Position of (S)-3'-Hydroxycoclaurine within Established Biosynthetic Routes

The biosynthesis of all BIAs originates from the precursor (S)-norcoclaurine, which is formed through a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). google.comnih.gov From (S)-norcoclaurine, the pathway diverges into several branches leading to the vast diversity of BIA structures. The central intermediate in many of these pathways is (S)-reticuline. (S)-3'-Hydroxycoclaurine is an intermediate in an alternative route to (S)-reticuline.

Dual Pathways: N-Methylated vs. N-Desmethylated

Two primary routes from the initial precursors to the key branch-point intermediate (S)-reticuline have been identified, primarily distinguished by the timing of the N-methylation step.

The N-Methylated Pathway (The "Standard" Plant Pathway): This is the more traditionally cited pathway in plants like the opium poppy (Papaver somniferum). google.com

(S)-Norcoclaurine is first O-methylated at the 6-hydroxyl group by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-Coclaurine . nih.gov

(S)-Coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-Methylcoclaurine . nih.gov

A hydroxylation reaction at the 3'-position of the benzyl (B1604629) moiety of (S)-N-Methylcoclaurine is catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3′-hydroxylase (NMCH or CYP80B) to form (S)-3'-Hydroxy-N-methylcoclaurine . google.comnih.gov

Finally, this compound is O-methylated by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) to produce the central intermediate (S)-Reticuline . nih.gov

The N-Desmethylated Pathway (The "Alternative" Pathway): An alternative pathway to (S)-reticuline exists, which notably involves (S)-3'-Hydroxycoclaurine. This route has been described in the context of engineered biosynthesis in microorganisms. google.com

This pathway begins with the condensation of L-dopamine and 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA) by norcoclaurine synthase (NCS) to produce (S)-Norlaudanosoline . google.com

(S)-Norlaudanosoline is then converted to (S)-3'-Hydroxycoclaurine through the action of 6-O-methyltransferase (6OMT). google.com

(S)-3'-Hydroxycoclaurine is subsequently converted to (S)-3'-Hydroxy-N-methylcoclaurine by coclaurine N-methyltransferase (CNMT). google.com

The pathway then converges with the N-methylated route, where (S)-3'-Hydroxy-N-methylcoclaurine is methylated by 4′-O-methyltransferase (4′OMT) to form (S)-Reticuline . google.com

The key distinction is that in the N-methylated pathway, N-methylation occurs before 3'-hydroxylation, whereas in the N-desmethylated pathway, it occurs after the formation of the 3'-hydroxylated intermediate, (S)-3'-Hydroxycoclaurine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJQWKOEORQET-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138666-04-3 | |

| Record name | 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138666-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis of S 3 Hydroxycoclaurine

Initial Steps Leading to the Isoquinoline (B145761) Core

The formation of the foundational 1-benzylisoquinoline (B1618099) scaffold begins with the convergence of two pathways, both originating from L-tyrosine, to produce dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules serve as the precursors for the crucial condensation reaction that establishes the isoquinoline core.

Formation of Dopamine and 4-Hydroxyphenylacetaldehyde

The biosynthesis of both dopamine and 4-HPAA initiates from L-tyrosine, which is produced via the shikimate pathway in plants. wikipedia.org

Dopamine Biosynthesis: There are two primary routes for the conversion of L-tyrosine to dopamine in plants wikipedia.orgnih.gov:

Pathway 1: L-tyrosine is first hydroxylated by tyrosine hydroxylase (TH) to form L-DOPA (3,4-dihydroxyphenylalanine). Subsequently, L-DOPA is decarboxylated by a DOPA decarboxylase (DDC) to yield dopamine. wikipedia.orgnih.gov

Pathway 2: Alternatively, L-tyrosine can undergo decarboxylation catalyzed by tyrosine decarboxylase (TYDC) to produce tyramine. nih.gov Tyramine is then hydroxylated by a polyphenol oxidase (PPO) or tyramine hydroxylase to form dopamine. wikipedia.orgresearchgate.net

4-Hydroxyphenylacetaldehyde (4-HPAA) Biosynthesis: The formation of 4-HPAA from L-tyrosine involves a transamination step, catalyzed by tyrosine transaminase (TyrAT), to produce 4-hydroxyphenylpyruvic acid (4-HPP). wikipedia.org This intermediate is then decarboxylated by 4-HPP decarboxylase to generate 4-HPAA. wikipedia.org

(S)-Norcoclaurine Synthase (NCS) Catalysis and Stereospecificity

The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. bbk.ac.ukbiocyclopedia.comresearchgate.net This key reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). biocyclopedia.comuni-bayreuth.de The NCS-catalyzed reaction is highly stereospecific, yielding exclusively the (S)-enantiomer of norcoclaurine. bbk.ac.uknih.gov This stereochemistry is crucial as it dictates the configuration of all subsequent BIA metabolites derived from this pathway. nih.gov

The crystal structure of NCS from Thalictrum flavum reveals a catalytic tunnel where the reaction occurs. nih.govresearchgate.net The mechanism involves several key amino acid residues, including Lys122, which facilitates the formation of an iminium ion intermediate from the substrates. nih.gov The geometry of the active site then positions this intermediate for a nucleophilic attack, and residue Glu110 assists in the final proton abstraction, leading to the formation of the S-stereospecific product. nih.gov This enzymatic control prevents the formation of the (R)-enantiomer, ensuring the stereochemical integrity of the biosynthetic pathway. uni-bayreuth.de

Methylation and Hydroxylation Sequences

Following the formation of the core isoquinoline structure, (S)-norcoclaurine undergoes a series of modifications, including methylation and hydroxylation, to generate further structural diversity.

Norcoclaurine 6-O-Methyltransferase (6OMT) Activity Leading to (S)-Coclaurine

The next step in the pathway is the methylation of the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. biocyclopedia.comnih.gov This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:norcoclaurine 6-O-methyltransferase (6OMT). wikipedia.orgnih.gov The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, releasing S-adenosyl-L-homocysteine as a byproduct. wikipedia.org

Studies on 6OMT from various plant species, such as Coptis japonica and Stephania tetrandra, have confirmed its specific catalytic activity on (S)-norcoclaurine. nih.govoup.com The characterization of recombinant St6OMT2 from S. tetrandra showed optimal activity at 30°C and a pH of 6.0, with K_m and k_cat values of 28.2 μM and 1.5 s⁻¹, respectively, for (S)-norcoclaurine. nih.gov This methylation step is considered a rate-limiting step in BIA biosynthesis in some species. nih.govoup.com

| Enzyme | Substrate | Product | Cofactor |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | (S)-Coclaurine | S-adenosyl-L-methionine (SAM) |

3'-Hydroxylation of (S)-Coclaurine to (S)-3'-Hydroxycoclaurine

The final step in the formation of (S)-3'-Hydroxycoclaurine is the regioselective hydroxylation of (S)-coclaurine at the 3' position of the benzyl (B1604629) ring. This reaction introduces a second hydroxyl group to the benzyl moiety, a key feature for the subsequent biosynthesis of more complex alkaloids like (S)-reticuline. biocyclopedia.com This critical oxidation step is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases. biocyclopedia.comnih.gov

Cytochrome P450 monooxygenases (P450s) are a large family of heme-containing enzymes that play a pivotal role in the structural diversification of plant secondary metabolites, including alkaloids. nih.govdntb.gov.uanih.gov They are typically involved in oxidation reactions such as hydroxylation. nih.govmdpi.com

The enzyme responsible for the 3'-hydroxylation of coclaurine (B195748) derivatives belongs to the CYP80 family of cytochrome P450s. nih.govnih.gov Specifically, members of the CYP80B subfamily have been identified as the key catalysts for this reaction. nih.govnih.gov Initially, characterized CYP80B enzymes, such as (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), were shown to catalyze the 3'-hydroxylation of (S)-N-methylcoclaurine. biocyclopedia.comnih.gov It was thought that the N-methyl group was essential for catalytic activity. nih.gov

However, recent research has identified CYP80B enzymes with broader substrate selectivity. For instance, a CYP80B enzyme cloned from Stephania tetrandra (StCYP80B) was shown to efficiently catalyze the 3'-hydroxylation of both (S)-N-methylcoclaurine and, importantly, (S)-coclaurine itself. nih.gov This demonstrated that the N-methyl group is not a strict requirement for all CYP80B hydroxylases. The study showed that StCYP80B has a clear preference for the (S)-configuration and its activity could be enhanced by co-expression with cytochrome P450 reductases (CPRs). nih.gov Site-directed mutagenesis studies on StCYP80B identified the amino acid residue H205 as being crucial for its ability to catalyze the hydroxylation of (S)-coclaurine. nih.gov

| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed | Substrate Preference |

| Cytochrome P450 (CYP80 Family) | StCYP80B (Stephania tetrandra) | 3'-Hydroxylation | (S)-Coclaurine, (S)-N-methylcoclaurine |

Substrate Specificity and Regioselectivity of Hydroxylases

The hydroxylation of (S)-N-methylcoclaurine is catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase, a cytochrome P450-dependent monooxygenase designated as CYP80B1. nih.govnih.govqmul.ac.uk This enzyme is responsible for introducing a hydroxyl group onto the benzyl portion of the molecule, a modification that is crucial for the subsequent formation of many BIA structural types. nih.govresearchgate.net

Substrate Specificity: The CYP80B1 enzyme exhibits high substrate specificity. Research has shown that it exclusively hydroxylates (S)-N-methylcoclaurine. nih.gov This specificity indicates that the enzyme recognizes both the (S)-stereochemistry at the C-1 position and the N-methyl group of the tetrahydroisoquinoline ring system. The enzyme's requirement for an N-methylated substrate confirms that N-methylation precedes 3'-hydroxylation in the biosynthetic sequence. nih.gov

Regioselectivity: CYP80B1 demonstrates strict regioselectivity, meaning it adds the hydroxyl group to a specific position on the substrate molecule. The reaction it catalyzes is the stereospecific 3'-hydroxylation of (S)-N-methylcoclaurine. nih.govqmul.ac.uk This precise placement of the hydroxyl group at the 3' position is fundamentally important, as this functional group is required for the catalytic activity of several downstream enzymes, including the berberine (B55584) bridge enzyme (BBE), which is essential for the formation of protoberberine alkaloids. oup.comoup.com The 3'-hydroxylation is considered a key branch point in the biosynthesis of (S)-reticuline. nih.gov

| Enzyme Property | Details |

| Enzyme Name | (S)-N-methylcoclaurine 3'-hydroxylase |

| Enzyme Class | Cytochrome P450-dependent monooxygenase (CYP80B1) nih.govqmul.ac.uk |

| Substrate | (S)-N-methylcoclaurine nih.govqmul.ac.uk |

| Product | (S)-3'-hydroxy-N-methylcoclaurine nih.govqmul.ac.uk |

| Reaction Type | 3'-Hydroxylation qmul.ac.uk |

| Optimal pH | 7.5 nih.gov |

| Optimal Temperature | 35°C nih.gov |

| Km for Substrate | 15 µM nih.gov |

Subsequent Transformations of (S)-3'-Hydroxycoclaurine

Following its synthesis, (S)-3'-hydroxy-N-methylcoclaurine undergoes further enzymatic modifications, beginning with the crucial methylation step that yields the central BIA intermediate, (S)-reticuline.

N-Methylation by Coclaurine N-Methyltransferase (CNMT)

While Coclaurine N-Methyltransferase (CNMT) is a critical enzyme in the pathway, its activity occurs prior to the 3'-hydroxylation step. CNMT is responsible for producing the direct substrate for the CYP80B1 hydroxylase. wikipedia.orgnih.govplos.org This S-adenosyl-L-methionine (AdoMet) dependent enzyme catalyzes the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine. nih.govwikipedia.org The installation of this N-methyl group is essential for the bioactivity of many BIAs and is a prerequisite for the subsequent 3'-hydroxylation reaction. nih.govnih.gov

CNMT exhibits a degree of flexibility in its substrate acceptance, a property known as relaxed substrate specificity. While its natural substrates, (S)-coclaurine and the related compound heliamine, are converted with high efficiency, the enzyme can also N-methylate other tetrahydroisoquinoline (THIQ) alkaloids. nih.gov Structural and mutagenesis studies of CNMT have identified key amino acid residues in the active site that are responsible for substrate binding and catalysis. nih.govresearchgate.net

| Substrate | Relative Conversion (%) |

| (S)-Coclaurine | ~92% |

| Heliamine | ~90% |

| (S)-Norcoclaurine | ~88% |

| C1-substituted THIQs | 85-88% |

| C4-methyl substituted THIQs | 22-54% |

| Data reflects the substrate tolerance of Coclaurine N-Methyltransferase (CNMT) from Coptis japonica, showing the percentage of substrate converted to its N-methylated product under specific assay conditions. nih.gov |

Role as a Precursor to (S)-Reticuline and Other Benzylisoquinoline Alkaloids

The direct and penultimate step in the formation of the central BIA intermediate, (S)-reticuline, is the transformation of (S)-3'-hydroxy-N-methylcoclaurine. researchgate.net This reaction is catalyzed by the highly regio- and stereoselective enzyme S-adenosyl-L-methionine:3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'-OMT). capes.gov.br This enzyme specifically transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine, yielding (S)-reticuline. capes.gov.br

(S)-Reticuline is the crucial branch-point intermediate from which nearly all major structural classes of BIAs are derived. oup.comnih.govoup.com Its central position in the metabolic network allows for the immense diversification of alkaloid structures. wikipedia.orgoup.com Pathways diverge from (S)-reticuline to produce a vast array of pharmacologically important compounds. researchgate.netnih.gov

| Precursor | Derived Alkaloid Class | Example Compounds |

| (S)-Reticuline | Protoberberines oup.com | Berberine, (S)-Scoulerine nih.govfrontiersin.org |

| (S)-Reticuline | Benzophenanthridines oup.comnih.gov | Sanguinarine (B192314), Chelerythrine oup.complos.org |

| (S)-Reticuline | Aporphines nih.gov | Magnoflorine, Corydine nih.gov |

| (S)-Reticuline | Phthalideisoquinolines oup.com | Noscapine oup.com |

| (S)-Reticuline | Pavins wikipedia.org | Papaverine wikipedia.org |

| (R)-Reticuline* | Morphinans wikipedia.org | Morphine, Codeine, Thebaine oup.comresearchgate.net |

| (S)-Reticuline is first converted to its (R)-epimer to enter the morphinan (B1239233) alkaloid pathway. |

Chemical and Chemoenzymatic Synthesis Methodologies

Total Chemical Synthesis Approaches for Stereocontrol

Total chemical synthesis of (S)-3'-Hydroxycoclaurine relies on established methods for constructing the 1-benzyl-tetrahydroisoquinoline skeleton. The primary challenge in these syntheses is the enantioselective formation of the single stereocenter. Two major strategies, the Bischler-Napieralski reaction followed by asymmetric reduction, and the asymmetric Pictet-Spengler reaction, are prominent. nih.gov

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then asymmetrically reduced to the tetrahydroisoquinoline. The stereocontrol is introduced during this reduction step, often employing chiral catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands.

Alternatively, the Asymmetric Pictet-Spengler reaction offers a more direct route. oup.com This reaction condenses a phenylethylamine with an aldehyde in the presence of a chiral acid catalyst, which facilitates the cyclization and establishes the stereocenter in a single step. Chiral phosphoric acids derived from BINOL are often effective catalysts for this transformation. nih.gov The use of chiral auxiliaries attached to either the amine or aldehyde component is another established method to induce stereoselectivity. researchgate.netmdpi.com

Table 1: Key Strategies in Asymmetric Total Synthesis of 1-Benzyl-tetrahydroisoquinolines

| Strategy | Key Reaction Step | Method of Stereocontrol | Typical Reagents/Catalysts |

| Bischler-Napieralski / Asymmetric Reduction | Intramolecular cyclization of a β-phenylethylamide followed by reduction. | Asymmetric hydrogenation of the resulting 3,4-dihydroisoquinoline intermediate. | Cyclization: POCl₃, P₂O₅. Reduction: Chiral Rhodium or Ruthenium catalysts with ligands like BINAP. nih.gov |

| Asymmetric Pictet-Spengler Reaction | Condensation and cyclization of a phenylethylamine and an aldehyde. | Use of a chiral Brønsted acid catalyst or a chiral auxiliary. | Catalyst: Chiral phosphoric acids (e.g., (R)-TRIP). Auxiliary: Evans oxazolidinones, pseudoephedrine. nih.govresearchgate.net |

Chemoenzymatic Strategies for Chiral Intermediates

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to create chiral intermediates, which are then incorporated into a chemical synthesis workflow. This approach can offer significant advantages in terms of enantiomeric purity and milder reaction conditions. nih.govnih.gov

The biosynthesis of (S)-3'-Hydroxycoclaurine in plants involves a series of enzymatic steps, which researchers have harnessed for in vitro and whole-cell biocatalytic processes. A key enzyme in this pathway is (S)-norcoclaurine synthase (NCS), which catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-norcoclaurine with high enantiomeric excess. nih.govrsc.org This (S)-norcoclaurine can then be chemically or enzymatically converted to coclaurine (B195748).

More directly, recent research has identified specific enzymes capable of hydroxylating the coclaurine scaffold at the 3'-position. A notable example is a cytochrome P450 enzyme from Stephania tetrandra, designated StCYP80B. nih.gov This enzyme has been shown to catalyze the 3'-hydroxylation of both (S)-N-methylcoclaurine and, significantly, (S)-coclaurine itself, showing a clear preference for the (S)-enantiomer. nih.gov This discovery opens a direct enzymatic route to the desired 3'-hydroxylated core structure.

Table 2: Key Enzymes in the Biocatalytic Synthesis of (S)-3'-Hydroxycoclaurine and its Precursors

| Enzyme | EC Number | Reaction Catalyzed | Substrate(s) | Product |

| (S)-Norcoclaurine Synthase (NCS) | 4.2.1.78 | Stereoselective Pictet-Spengler condensation | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine nih.gov |

| CYP80B from S. tetrandra (StCYP80B) | Not yet assigned | 3'-Hydroxylation | (S)-Coclaurine, (S)-N-Methylcoclaurine | (S)-3'-Hydroxycoclaurine, (S)-3'-Hydroxy-N-methylcoclaurine nih.gov |

The integration of biocatalysis into a multi-step synthesis provides a powerful hybrid approach. A common strategy involves the enzymatic synthesis of a key chiral intermediate, followed by conventional chemical transformations to complete the synthesis.

For the production of (S)-3'-Hydroxycoclaurine, a viable chemoenzymatic route would involve the initial enzymatic synthesis of (S)-norcoclaurine using norcoclaurine synthase. rsc.org This enantiopure intermediate can then be subjected to chemical N-methylation and subsequent enzymatic 3'-hydroxylation using an enzyme like StCYP80B. nih.gov

Furthermore, the efficiency of cytochrome P450-catalyzed reactions, such as the 3'-hydroxylation step, is often dependent on the presence of a suitable redox partner. Studies have shown that co-expressing the P450 enzyme with a cytochrome P450 reductase (CPR) can significantly enhance catalytic activity. nih.gov This integration of multiple enzymes in a single whole-cell system or a one-pot in vitro reaction represents an advanced chemoenzymatic strategy, streamlining the synthesis from simple precursors to the complex target molecule.

Biotechnological Production and Metabolic Engineering

Recombinant Host Cell Systems for Production

The choice of a microbial host is a critical decision in establishing a production platform for complex plant-derived molecules like (S)-3'-Hydroxycoclaurine. The two most developed platforms for BIA synthesis are the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. bohrium.comengconfintl.org

Saccharomyces cerevisiae is a widely used eukaryotic host for the production of BIAs. bohrium.comengconfintl.org Its eukaryotic nature provides a significant advantage for expressing plant-derived enzymes, particularly the membrane-bound cytochrome P450 (P450) enzymes that are crucial for the later stages of many BIA pathways. engconfintl.org Yeast's internal membrane structures, such as the endoplasmic reticulum, are more compatible with these complex proteins than prokaryotic systems. researchgate.net

Researchers have successfully engineered S. cerevisiae to produce key BIA intermediates. nih.gov For instance, yeast platforms have been developed to synthesize (S)-reticuline, a central BIA intermediate derived from (S)-3'-Hydroxycoclaurine. bohrium.comnih.gov While initial de novo titers of BIAs in yeast were lower than in E. coli (e.g., 2 mg/L in yeast versus 160 mg/L in E. coli), significant improvements have been made by manipulating various aspects of yeast metabolism, establishing it as a competitive production platform. engconfintl.org

| Compound | Reported Titer | Key Engineering Strategy | Reference |

|---|---|---|---|

| (S)-Reticuline | ~10 mg/L (in a co-culture system with E. coli) | Expression of C. japonica pathway enzymes. | nih.gov |

| General BIAs | Initial titers of 2 mg/L | De novo synthesis pathway construction. | engconfintl.org |

| (S)-Reticuline | 4.6 g/L (approaching scalable production) | Advanced metabolic engineering and optimization. | bohrium.com |

Escherichia coli is another prominent chassis organism for producing BIAs due to its rapid growth rate and the extensive availability of genetic tools for its engineering. bohrium.comnih.gov Several studies have demonstrated the successful production of BIA precursors in E. coli. engconfintl.orgnih.gov For example, a key achievement was the production of reticuline (B1680550) from dopamine (B1211576) at approximately 10 mg/L by expressing three pathway enzymes from Coptis japonica and a bacterial monoamine oxidase. nih.gov

Historically, E. coli has achieved significantly higher de novo titers of certain BIAs compared to early yeast models. engconfintl.org However, a major challenge in using E. coli is the functional expression of plant P450 enzymes, which often require a eukaryotic membrane environment to function correctly. researchgate.netengconfintl.org Despite this, innovative strategies, such as modifying the P450 enzymes themselves, have enabled their successful expression in bacterial hosts. researchgate.net Co-culture systems, where engineered E. coli and yeast strains each perform different steps of the pathway, have also been employed to overcome the limitations of a single host. nih.gov

| Compound | Reported Titer | Key Engineering Strategy | Reference |

|---|---|---|---|

| Reticuline | ~10 mg/L | Expression of three C. japonica enzymes and a bacterial monoamine oxidase. | nih.gov |

| General BIAs | 160 mg/L | De novo synthesis pathway construction. | engconfintl.org |

| Opioid Alkaloids | Not specified | Step-by-step fermentation using engineered E. coli with modified P450s. | researchgate.net |

Pathway Reconstruction and Optimization in Microbial Cell Factories

Building a functional biosynthetic pathway in a microbial host involves more than simply introducing the necessary genes. It requires careful selection of enzymes, balancing pathway flux, and overcoming challenges related to enzyme expression and activity.

The core of producing (S)-3'-Hydroxycoclaurine in a microbe is the heterologous expression of the plant genes that encode the biosynthetic pathway enzymes. researchgate.netrsc.org This process involves introducing a set of genes from a source organism (a plant) into a host organism (the microbe) that does not naturally produce the target compound. researchgate.net The BIA pathway begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to (S)-norcoclaurine, the precursor to (S)-3'-Hydroxycoclaurine and approximately 2,500 other BIA structures. nih.gov

Key enzymes in the pathway leading to and from (S)-3'-Hydroxycoclaurine are sourced from various plants, such as Coptis japonica and Papaver somniferum (opium poppy), and expressed in the microbial host. nih.govnih.gov The successful expression of these genes allows the microbial cell factory to perform the complex chemical transformations originally evolved in plants. nih.govmdpi.com

| Enzyme Function | Example Plant Source | Role in Pathway | Reference |

|---|---|---|---|

| Norcoclaurine synthase (NCS) | Coptis japonica | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | bohrium.comnih.gov |

| Cytochrome P450s (e.g., CYP80B) | Papaver somniferum | Hydroxylation steps, such as the conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine. | nih.gov |

| Methyltransferases (e.g., 6OMT, CNMT) | Coptis japonica | Adds methyl groups at various steps, a common modification in BIA synthesis. | bohrium.com |

| Codeinone reductase | Papaver somniferum | Involved in the later stages of morphinan (B1239233) alkaloid synthesis. | researchgate.netbohrium.com |

Simply expressing the pathway genes is often insufficient for high-level production. Metabolic engineering strategies are required to optimize the flow of metabolites (flux) through the desired pathway and increase the final product yield. nih.govosti.gov This involves several approaches:

Increasing Precursor Supply: Engineering the host's central metabolism to produce more of the initial building blocks, such as tyrosine and dopamine. engconfintl.org

Reducing Precursor Catabolism: Deleting or down-regulating native host enzymes that might divert precursors into competing metabolic pathways. engconfintl.org

Balancing Enzyme Expression: Tuning the expression levels of the heterologous pathway enzymes to avoid the accumulation of toxic intermediates and to ensure a smooth flow through the entire pathway. nih.gov

Optimizing Fermentation Conditions: Adjusting factors like pH, temperature, and nutrient feeding during the fermentation process can significantly improve yields. researchgate.net

By applying these strategies, researchers have dramatically increased the production of BIAs. For example, the titer of (S)-reticuline, a direct downstream product of the (S)-3'-Hydroxycoclaurine pathway, has been improved to a level approaching what is needed for scalable industrial production (4.6 g/L). bohrium.com

A significant bottleneck in the microbial production of many complex BIAs is the functional expression of plant cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov These enzymes are critical for catalyzing hydroxylation and other key reactions that create the vast structural diversity of alkaloids. nih.gov P450s are typically bound to the endoplasmic reticulum membrane in plant cells, an environment that is absent in prokaryotic hosts like E. coli. researchgate.net

This incompatibility presents several challenges:

Improper Folding and Function: Without the native membrane and a compatible P450 reductase partner protein, these enzymes may not fold correctly or receive the electrons needed for their catalytic activity. researchgate.net

To overcome these issues, researchers have developed several strategies. In S. cerevisiae, the eukaryotic membrane system is more accommodating, making it a more attractive host for pathways requiring P450s. engconfintl.org For E. coli, successful approaches have included protein engineering, such as removing the P450's transmembrane domain, to make the enzyme soluble and functional in the bacterial cytoplasm. researchgate.net In one notable study, this modification allowed for the successful expression of P450 enzymes involved in opioid alkaloid synthesis in E. coli. researchgate.net

In Vitro Enzymatic Biotransformations

In vitro enzymatic biotransformations represent a powerful strategy for the synthesis of complex molecules like (S)-3'-Hydroxycoclaurine. This approach involves the use of isolated and purified enzymes, or crude cell extracts containing the desired enzymes, to catalyze specific reactions outside of a living cell. This method offers several advantages over in vivo fermentation, including the circumvention of cellular regulation, elimination of competing metabolic pathways, and the ability to use substrate concentrations that might be toxic to living cells. Research in this area has primarily focused on the enzymes involved in the early stages of BIA biosynthesis.

Cell-free systems are a specialized form of in vitro enzymatic biotransformation that aim to reconstitute a multi-enzyme pathway in a single reaction vessel for the direct conversion of a simple precursor to a complex product. The synthesis of (S)-3'-Hydroxycoclaurine in a cell-free system represents a promising approach for its efficient production. This is achieved through a biocatalytic cascade involving a series of enzymatic reactions that mimic the natural biosynthetic pathway.

The direct conversion of primary metabolites to (S)-3'-Hydroxycoclaurine in a cell-free system involves a four-step enzymatic cascade starting from two molecules of L-tyrosine. The pathway is initiated by the formation of (S)-norcoclaurine, the central precursor for all BIAs. nih.gov

The key enzymes in the cell-free synthesis of (S)-3'-Hydroxycoclaurine are:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine. nih.govbbk.ac.uk Recombinant NCS has been successfully expressed and characterized, with optimal activity observed at a pH of 7.0 and a temperature of 40°C. nih.gov

Norcoclaurine 6-O-methyltransferase (6OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.

Coclaurine (B195748) N-methyltransferase (CNMT): Following the action of 6OMT, this SAM-dependent enzyme catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.

Cytochrome P450 80B (CYP80B): The final step in the formation of (S)-3'-Hydroxycoclaurine is the 3'-hydroxylation of (S)-N-methylcoclaurine, a reaction catalyzed by the monooxygenase CYP80B.

While a dedicated one-pot synthesis of (S)-3'-Hydroxycoclaurine has not been extensively detailed, the successful cell-free synthesis of the downstream product, (S)-reticuline, from dopamine using crude enzymes from transgenic E. coli demonstrates the feasibility of such a system. Recent advances have also highlighted the potential of biocatalytic cascades for the synthesis of BIA precursors. nih.gov The optimization of such a cell-free system would involve balancing the activities of the four enzymes, ensuring a sufficient supply of the co-substrate S-adenosyl-L-methionine, and providing an efficient regeneration system for the NADPH required by the P450 enzyme.

Table 1: Key Enzymes in the Cell-Free Synthesis of (S)-3'-Hydroxycoclaurine

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product |

| Norcoclaurine Synthase | NCS | 4.2.1.78 | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine |

| Norcoclaurine 6-O-methyltransferase | 6OMT | 2.1.1.128 | (S)-Norcoclaurine, S-Adenosyl-L-methionine | (S)-Coclaurine |

| Coclaurine N-methyltransferase | CNMT | 2.1.1.140 | (S)-Coclaurine, S-Adenosyl-L-methionine | (S)-N-Methylcoclaurine |

| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | 1.14.14.72 | (S)-N-Methylcoclaurine, NADPH, O₂ | (S)-3'-Hydroxy-N-methylcoclaurine |

Table 2: Reported Kinetic Properties of Enzymes in the (S)-3'-Hydroxycoclaurine Biosynthetic Pathway

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 700 (for 4-HPAA) | Not Reported | 7.0 | 40 |

| Norcoclaurine 6-O-methyltransferase (6OMT) | Papaver somniferum | Not Reported | Not Reported | Not Reported | Not Reported |

| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | Not Reported | Not Reported | Not Reported | Not Reported |

| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | Papaver somniferum | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Comprehensive kinetic data for all enzymes under standardized cell-free conditions are not fully available in the literature.

Enzymatic Studies and Protein Engineering

Biochemical Characterization of Enzymes Involved in Biosynthesis

The conversion of primary metabolites into (S)-3'-Hydroxycoclaurine is orchestrated by a series of distinct enzymes, each with specific catalytic properties. The principal enzymes in this segment of the BIA pathway are (S)-norcoclaurine synthase (NCS), which catalyzes the initial ring formation; norcoclaurine 6-O-methyltransferase (6OMT), which performs the first methylation step to produce (S)-coclaurine; and a cytochrome P450-dependent monooxygenase of the CYP80B family, which introduces the hydroxyl group at the 3'-position of (S)-coclaurine.

Kinetic Parameters and Reaction Mechanisms

The efficiency and mechanism of each enzymatic step are defined by their kinetic parameters. These values are crucial for understanding pathway flux and identifying potential rate-limiting steps for metabolic engineering efforts.

(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, a Pictet-Spengler condensation reaction that forms the core benzylisoquinoline structure from dopamine (B1211576) and 4-HPAA. oup.comoup.com

Norcoclaurine 6-O-methyltransferase (6OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the transfer of a methyl group to the 6-hydroxyl group of norcoclaurine. wikipedia.org Studies on 6OMT from Coptis japonica indicate that the reaction follows a bi-bi ping-pong mechanism. nih.gov The enzyme from Papaver somniferum has a catalytic turnover rate (kcat) of 0.08 s⁻¹ with (R,S)-norcoclaurine as the substrate. uniprot.org

Cytochrome P450 3'-Hydroxylase (CYP80B): This family of enzymes is responsible for the 3'-hydroxylation of the benzylisoquinoline skeleton. The most well-characterized member, CYP80B1, is known as N-methylcoclaurine 3'-hydroxylase (NMCH), which acts on (S)-N-methylcoclaurine. While this is the primary route to reticuline (B1680550), the promiscuity of these enzymes suggests they may also hydroxylate (S)-coclaurine directly to form (S)-3'-Hydroxycoclaurine. This hydroxylation is a critical step that increases the structural diversity of the resulting alkaloids. nih.govbiorxiv.org

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Mechanism |

|---|---|---|---|---|---|

| 6OMT | Papaver somniferum | (R,S)-Norcoclaurine | 10 uniprot.org | 0.08 uniprot.org | Sequential Bi-Bi |

| S-adenosyl-L-methionine | 100 uniprot.org | ||||

| 6OMT | Coptis japonica | (R,S)-Norlaudanosoline | 2230 nih.gov | N/A | Ping-Pong Bi-Bi nih.gov |

| S-adenosyl-L-methionine | 3950 nih.gov |

Substrate Specificity and Stereoselectivity

The specificity of the biosynthetic enzymes determines the precise structure of the alkaloid products.

(S)-Norcoclaurine Synthase (NCS): NCS exhibits strict stereoselectivity, exclusively producing the (S)-enantiomer of norcoclaurine, which is the foundational stereochemistry for a vast number of BIAs. oup.comoup.com However, the enzyme shows some promiscuity towards the aldehyde substrate, and has been shown to cyclize dopamine with various acetaldehydes. oup.comoup.com

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme displays broader substrate specificity. The enzyme from Coptis japonica can methylate both (S)- and (R)-norcoclaurine, as well as the related compound (R,S)-norlaudanosoline. nih.gov Similarly, the 6OMT from opium poppy (Papaver somniferum) methylates (R,S)-norcoclaurine and other BIA intermediates such as (R)- and (S)-norprotosinomenine. uniprot.org

Table 2: Substrate Specificity of Norcoclaurine 6-O-methyltransferase (6OMT)

| Enzyme | Source Organism | Accepted Substrates |

|---|---|---|

| 6OMT | Coptis japonica | (S)-Norcoclaurine, (R)-Norcoclaurine, (R,S)-Norlaudanosoline nih.gov |

| 6OMT | Papaver somniferum | (R,S)-Norcoclaurine, (R)-Norprotosinomenine, (S)-Norprotosinomenine, (R,S)-Isoorientaline uniprot.org |

Optimal Environmental Conditions for Enzyme Activity

Enzyme activity is highly dependent on environmental factors such as pH and temperature. Characterizing these optimal conditions is essential for in vitro enzymatic assays and for optimizing production in engineered microbial systems.

Norcoclaurine 6-O-methyltransferase (6OMT): The 6OMT from Papaver somniferum functions optimally over a broad pH range of 6.0 to 9.0 and at temperatures between 37-41°C. uniprot.org The enzyme purified from Coptis japonica cell cultures has an apparent isoelectric point (pI) of 4.7 and its activity is severely inhibited by divalent cations like Fe²⁺, Cu²⁺, and Zn²⁺ at 5 mM concentration. nih.gov

Coclaurine (B195748) N-methyltransferase (CNMT): CNMT enzymes from BIA-producing plants such as Nelumbo nucifera and Stephania intermedia generally function best in a basic pH range of 7.5 to 9.0 and at temperatures between 35°C and 45°C. researchgate.net

Table 3: Optimal Conditions for BIA Biosynthetic Enzymes

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| 6OMT | Papaver somniferum | 6.0 - 9.0 uniprot.org | 37 - 41 uniprot.org |

| CNMT | N. nucifera, S. intermedia | 7.5 - 9.0 researchgate.net | 35 - 45 researchgate.net |

Molecular Biology of Biosynthetic Genes

The genetic foundation for BIA biosynthesis lies in a suite of genes that encode the necessary enzymes. Research in this area focuses on identifying these genes, understanding their regulation, and utilizing them in synthetic biology applications.

Gene Isolation, Cloning, and Sequence Analysis

The isolation and characterization of genes encoding BIA pathway enzymes are fundamental to their study and manipulation. High-quality, high-molecular-weight DNA is crucial for successfully cloning large biosynthetic gene clusters. frontiersin.org Genes for the key enzymes in the BIA pathway, including NCS, 6OMT, CNMT, and CYP80B hydroxylases, have been isolated from various plant species. For example, the gene for 6OMT from Thalictrum flavum has been cloned, and its product was crystallized to provide a molecular understanding of its structure, active site, and substrate specificity. nih.gov The cloning of these genes has enabled the reconstruction of BIA pathways in microbial hosts like Saccharomyces cerevisiae (yeast), which facilitates the production of specific alkaloids and allows for detailed pathway analysis. nih.govbiorxiv.org

Transcriptional Regulation and Expression Profiles in Plant Tissues or Engineered Hosts

The expression of BIA biosynthetic genes is tightly controlled in plants, often varying by tissue type, developmental stage, and in response to environmental stimuli. nih.gov Transcription factors from families such as WRKY, MYB, bHLH, and AP2/ERF are known to be key regulators of secondary metabolite pathways. nih.govnih.gov

Expression in Plants: In Papaver somniferum, the gene encoding 6OMT is expressed in various plant organs, including roots, stems, leaves, and buds. uniprot.org Its expression is also induced by external stresses like wounding or treatment with fungal elicitors, highlighting the role of these alkaloids in plant defense. uniprot.org

Expression in Engineered Hosts: In engineered microbial systems, the expression of biosynthetic genes must be carefully balanced to optimize product yield and minimize the accumulation of toxic intermediates. In yeast, strategies involve tuning the expression levels of different pathway enzymes, such as 6OMT and CNMT, to identify the optimal ratio for producing the target molecule. nih.gov Transcriptomic analysis of engineered hosts can reveal metabolic bottlenecks and stress responses caused by the expression of heterologous pathways and the formation of the final product. nih.gov

Protein Engineering and Directed Evolution

The strategic modification of enzymes through protein engineering and directed evolution has become a cornerstone in the field of synthetic biology, particularly for the production of complex natural products like benzylisoquinoline alkaloids (BIAs). These techniques allow for the enhancement of natural catalytic processes and the creation of novel biosynthetic pathways. The focus of such engineering efforts within the BIA pathway often involves key enzymes that dictate the flow of intermediates, such as norcoclaurine 6-O-methyltransferase (6OMT), which is pivotal in the steps leading to the core scaffold of many valuable alkaloids. nih.govnih.gov

Rational Design for Improved Catalytic Efficiency

A prime candidate for such engineering in the BIA pathway is norcoclaurine 6-O-methyltransferase (6OMT), an enzyme that catalyzes a rate-limiting step in the biosynthesis of (S)-reticuline, a critical branch-point intermediate. nih.govnih.gov The successful crystallization and structural elucidation of 6OMT from Thalictrum flavum (Tf6OMT) has provided a high-resolution blueprint of its active site. nih.gov This structural data reveals the precise amino acid residues that interact with the substrate, (S)-norcoclaurine, and the methyl-donating cofactor, S-adenosyl-L-methionine (SAM).

This molecular understanding allows researchers to hypothesize which amino acid substitutions could lead to improved catalytic activity. For instance, modifying residues that form the substrate-binding pocket could optimize the enzyme's affinity for norcoclaurine or other related molecules. While broad enzyme tuning strategies that involve screening variants from different plant sources and optimizing their expression levels have proven effective in increasing metabolic flux, rational design offers a more targeted approach to enhancing the intrinsic properties of a single enzymatic catalyst. nih.gov

Table 1: Key Structural Features of Tf6OMT Active Site for Rational Design

| Feature | Description | Interacting Residues (Examples) | Potential for Rational Design |

| Substrate Binding Pocket | Comprises residues that interact with both the isoquinoline (B145761) and benzyl (B1604629) portions of the norcoclaurine substrate. | Phe26, His27, Met146, Asp263 | Mutations can alter the size and hydrophobicity of the pocket to improve affinity for the native substrate or accommodate new ones. |

| Cofactor Binding Site | Region responsible for binding the S-adenosyl-L-methionine (SAM) cofactor. | Gly89, Gly91, Asp115, Asp142 | Modifications can enhance cofactor binding or regeneration, potentially increasing the overall reaction rate. |

| Catalytic Residues | Amino acids directly involved in the methyl transfer reaction mechanism. | His262, Asp263 | Substitutions can fine-tune the positioning of the substrate and cofactor to optimize the transition state, thereby increasing kcat. |

This table is generated based on structural data reported in scientific literature. nih.gov

Engineering for Expanded Substrate Promiscuity (e.g., Non-Native Substrate Utilization)

Substrate promiscuity refers to the ability of an enzyme to catalyze its characteristic reaction on a range of different, often structurally related, molecules beyond its primary physiological substrate. nih.gov This property is highly valuable in synthetic biology as it allows for the generation of novel compounds or the creation of new metabolic pathways. Engineering can be used to either enhance a low level of native promiscuity or introduce activity towards entirely new, non-native substrates.

Some enzymes in the BIA pathway already exhibit a degree of substrate promiscuity. For example, 6OMT from the opium poppy (Papaver somniferum) can methylate not only its native substrate (R,S)-norcoclaurine but also other related alkaloids such as (R)- and (S)-norprotosinomenine and (R,S)-isoorientaline, albeit with varying efficiencies. uniprot.org

Table 2: Kinetic Parameters of P. somniferum 6OMT with Various Substrates

| Substrate | kcat (s⁻¹) | Reference |

| (R,S)-Norcoclaurine | 0.08 | uniprot.org |

| (R)-Norprotosinomenine | 0.02 | uniprot.org |

| (S)-Norprotosinomenine | 0.02 | uniprot.org |

| (R,S)-Isoorientaline | 0.03 | uniprot.org |

This table highlights the inherent substrate promiscuity of the enzyme.

Directed evolution and other protein engineering strategies, such as insertions-deletions (InDels), can be employed to broaden this substrate scope further. nih.gov A powerful demonstration of leveraging non-native substrate utilization was shown in engineered yeast designed to produce BIAs. In this system, a human cytochrome P450 enzyme (CYP2D6), which is not part of the native plant pathway, was successfully used to convert (R)-reticuline into the morphinan (B1239233) alkaloid salutaridine. nih.gov This work illustrates how enzymes from vastly different organisms can be repurposed to perform desired chemical transformations on non-native substrates within a heterologous host, opening the door to producing a wide array of valuable compounds, potentially including specifically hydroxylated coclaurine derivatives.

Structural Insights from Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. However, the most profound structural insights come from the empirical determination of an enzyme's structure, often through X-ray crystallography, which can then be used to validate and refine docking models.

In the study of the BIA pathway, the structural characterization of norcoclaurine 6-O-methyltransferase (Tf6OMT) has been particularly illuminating. nih.gov Researchers successfully solved four distinct crystal structures of this enzyme:

The apoenzyme (the enzyme in its unbound state).

The enzyme in complex with the reaction product S-adenosyl-L-homocysteine (SAH) .

A ternary complex with SAH and the substrate, norcoclaurine .

A ternary complex with SAH and the feedback inhibitor, sanguinarine (B192314) .

These structures provide a detailed, atomic-level view of the enzyme's active site and its interactions with various ligands. The data reveals how the substrate, norcoclaurine, is precisely positioned within the catalytic pocket through a network of interactions with specific amino acid residues. This structural understanding clarifies the enzyme's substrate specificity and the chemical mechanism of methyl transfer. nih.gov

Furthermore, the structure of the enzyme bound to the downstream alkaloid sanguinarine provides a clear molecular basis for its mechanism of feedback inhibition. Sanguinarine occupies the substrate-binding site, physically blocking norcoclaurine from entering and thus halting the reaction. This insight is critical for metabolic engineering efforts aimed at overcoming bottlenecks caused by feedback inhibition. nih.gov

Table 3: Key Amino Acid Residues in the Tf6OMT Active Site Interacting with Substrate and Inhibitor

| Ligand | Interacting Residues in Tf6OMT | Type of Interaction |

| Norcoclaurine (Substrate) | Met146, Asp263, Phe26, His27 | Hydrogen bonding, hydrophobic interactions |

| Sanguinarine (Inhibitor) | Phe26, His27, Tyr299 | π-stacking, hydrophobic interactions |

This table summarizes key interactions identified from the crystal structures of Tf6OMT, providing a structural basis for its function and inhibition. nih.gov These empirical data are invaluable for guiding future molecular docking simulations and rational design efforts.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of (S)-3'-Hydroxycoclaurine Hydrochloride, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are fundamental for assigning the chemical environment of each hydrogen and carbon atom, respectively.

While specific NMR data for this compound is not widely published in readily accessible literature, the analysis would typically involve dissolving the compound in a deuterated solvent and acquiring spectra. The resulting chemical shifts (δ), coupling constants (J), and signal integrations would provide a detailed map of the molecule. For instance, the aromatic protons would appear in a distinct region of the ¹H NMR spectrum, and their splitting patterns would reveal their substitution on the benzyl (B1604629) and isoquinoline (B145761) rings. The stereochemistry at the chiral center (C-1) would influence the signals of adjacent protons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all signals and to confirm the connectivity between different parts of the molecule.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

The following table is a representation of the type of data that would be generated from NMR analysis and is based on the known structure of the compound. Actual chemical shifts may vary depending on experimental conditions.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.0-4.5 (dd) | ~55-60 |

| 3 | ~2.8-3.2 (m) | ~40-45 |

| 4 | ~2.6-3.0 (m) | ~25-30 |

| 5 | ~6.5-6.8 (s) | ~110-115 |

| 8 | ~6.6-6.9 (s) | ~120-125 |

| 1' | - | ~130-135 |

| 2' | ~6.7-7.0 (d) | ~115-120 |

| 3' | - | ~145-150 |

| 4' | ~6.8-7.1 (d) | ~115-120 |

| 5' | ~6.6-6.9 (dd) | ~120-125 |

| 6' | ~6.7-7.0 (d) | ~115-120 |

| 6-OCH₃ | ~3.8-3.9 (s) | ~55-60 |

| 7-OH | ~8.5-9.5 (s) | - |

| 3'-OH | ~8.5-9.5 (s) | - |

| NH | ~9.0-10.0 (br s) | - |

| Benzyl-CH₂ | ~2.9-3.3 (m) | ~35-40 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₇H₂₀ClNO₄).

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 338.1159 | [M+H]⁺ (for C₁₇H₂₀NO₄ + H) |

| 320.0948 | [M+H - H₂O]⁺ |

| 192.0968 | Tetrahydroisoquinoline fragment |

| 148.0603 | Benzyl fragment |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plant extracts, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of benzylisoquinoline alkaloids. A reversed-phase HPLC method, likely using a C18 column, would be developed for the analysis of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the compound. Method validation would ensure linearity, accuracy, precision, and sensitivity for reliable quantification.

Chiral HPLC for Stereoisomer Separation and Analysis

The presence of a chiral center at C-1 necessitates the use of chiral chromatography to separate the (S) and (R) enantiomers of 3'-Hydroxycoclaurine. Chiral High-Performance Liquid Chromatography (Chiral HPLC) employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of benzylisoquinoline alkaloids. The development of a chiral HPLC method is crucial for determining the enantiomeric purity of a sample of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS, and its tandem version, LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound in complex matrices. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of trace amounts of the compound in biological samples or plant extracts. nih.gov The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific and sensitive quantification.

Advanced Analytical Methodologies in the Research of this compound

The precise identification and quantification of this compound, a benzylisoquinoline alkaloid, are paramount for understanding its biosynthetic pathways and potential applications. Modern analytical chemistry offers a suite of powerful techniques capable of providing the necessary sensitivity and selectivity for the analysis of such complex molecules in various matrices. This article delves into the application of sophisticated chromatographic and electrophoretic methods in the research of this compound.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a cornerstone for the analysis of benzylisoquinoline alkaloids, including this compound. This technique offers unparalleled sensitivity and selectivity, making it ideal for the detection and quantification of this compound even at trace levels in complex biological samples.

The methodology for analyzing related benzylisoquinoline alkaloids, such as (S)-coclaurine, in plant species provides a framework for the analysis of this compound. frontiersin.org A typical UHPLC system would utilize a sub-2 µm particle column, such as a C18 column, which allows for high-resolution separations at increased flow rates and pressures. frontiersin.org The mobile phase often consists of a gradient of an aqueous solution with a small percentage of acid, like formic acid, and an organic solvent, typically acetonitrile. frontiersin.org This gradient elution is crucial for resolving complex mixtures of alkaloids that may be present alongside this compound.

The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode. frontiersin.org The ESI source gently ionizes the analyte molecules, minimizing fragmentation and preserving the molecular ion. In the tandem mass spectrometry (MS/MS) stage, the precursor ion corresponding to protonated this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is instrumental in quantifying the analyte with high accuracy and precision.

The data generated from a UHPLC-MS/MS analysis is rich and detailed. Below is an illustrative data table showcasing the type of information that would be obtained for this compound analysis.

| Parameter | Value |

| Chromatographic System | |

| Column | Acquity UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35°C |

| Mass Spectrometry System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (m/z) | [M+H]⁺ of (S)-3'-Hydroxycoclaurine > Product Ion |

| Collision Energy | Optimized for specific fragmentation |

This table is a representative example based on methodologies for similar compounds.

The fragmentation pattern obtained is unique to the molecule's structure and serves as a fingerprint for its unambiguous identification. Research on related alkaloids has demonstrated the utility of this technique in elucidating biosynthetic pathways by identifying and quantifying precursor and intermediate compounds. frontiersin.org

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of alkaloids, offering advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.comscilit.com For chiral compounds like this compound, the enantioselective separation capabilities of CE are particularly valuable.

The enantiomeric separation of benzylisoquinoline alkaloids has been successfully achieved using cyclodextrin-mediated capillary electrophoresis. mdpi.comscilit.com Cyclodextrins are chiral selectors that are added to the background electrolyte (BGE). They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation.

In a typical CE setup for the analysis of this compound, a fused-silica capillary would be employed. The BGE would consist of a buffer at a specific pH, often in the acidic range to ensure the alkaloids are protonated and migrate towards the cathode. The key to enantioselective separation is the addition of a suitable cyclodextrin (B1172386) to the BGE. Studies on similar alkaloids have shown that anionic cyclodextrins, such as sulfated-γ-cyclodextrin, are highly effective chiral selectors. mdpi.comscilit.com

The parameters for a capillary electrophoresis method would be meticulously optimized to achieve the best resolution between the enantiomers. An example of the parameters that would be considered for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Capillary Electrophoresis System | |

| Capillary | Fused-silica |

| Background Electrolyte (BGE) | Acidic buffer (e.g., phosphate (B84403) buffer) |

| Chiral Selector | Anionic cyclodextrin (e.g., sulfated-γ-cyclodextrin) |

| Applied Voltage | Optimized for separation efficiency |

| Temperature | Controlled for reproducibility |

| Detection | UV-Vis or Mass Spectrometry |

This table is a representative example based on methodologies for similar compounds.

The migration time of the analyte is a key piece of data obtained from a CE analysis. When coupled with a mass spectrometer (CE-MS), this technique can provide both structural information and high-resolution separation. The development of CE and CE-MS methods is a significant step forward in the comprehensive analysis of complex alkaloid mixtures and the determination of enantiomeric purity. mdpi.comscilit.com

Future Research Trajectories

Discovery and Functional Characterization of Novel Biosynthetic Enzymes

The discovery of new enzymes is the engine that drives the expansion of BIA pathways and the creation of novel compounds. While the core pathway to (S)-3'-Hydroxycoclaurine and its immediate derivatives is known, many branches leading to the approximately 2,500 identified BIAs remain partially or completely unelucidated. frontiersin.org Future research will prioritize the identification and characterization of these missing enzymatic links.

The post-genomics era has revolutionized the discovery process, moving away from laborious protein purification to high-throughput, data-driven approaches. oup.com The integration of genomics, transcriptomics, and metabolomics provides powerful tools to identify candidate genes by correlating gene expression profiles with the accumulation of specific alkaloids in different plant tissues or species. frontiersin.orgoup.com This functional genomics approach has already proven successful and will continue to be a primary strategy for discovering novel enzymes like methyltransferases, cytochrome P450s, and oxidoreductases that create the vast structural diversity of BIAs. frontiersin.orgoup.com

A key challenge is the functional characterization of these newly discovered enzyme candidates. harvard.edu This involves expressing the genes in well-characterized microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, and performing in vitro assays to confirm their catalytic activity and substrate specificity. harvard.edunih.gov This process not only validates the enzyme's role but also provides a crucial component for constructing biosynthetic pathways in engineered microbes. researchgate.net Furthermore, research into the mechanistic details of these enzymes, such as the Pictet-Spengler reaction catalyzed by norcoclaurine synthase, offers insights for protein engineering and the development of biomimetic synthesis routes. frontiersin.orgoup.com

| Enzyme Class | Function in BIA Biosynthesis | Future Research Focus |

| Norcoclaurine Synthase (NCS) | Catalyzes the crucial condensation reaction to form the 1-benzylisoquinoline (B1618099) core. frontiersin.org | Exploring substrate promiscuity for novel backbones; structural studies for rational engineering. |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze a wide range of reactions including hydroxylations and intramolecular C-C couplings, creating diverse BIA skeletons. frontiersin.orgoup.com | Identifying and characterizing P450s from unstudied medicinal plants to unlock new BIA branches. |

| O- and N-Methyltransferases (OMTs, NMTs) | Modify hydroxyl and amine groups, altering the pharmacological properties and stability of the alkaloids. frontiersin.org | Discovering methyltransferases with novel regioselectivity; engineering for specific methylation patterns. |

| Oxidoreductases / Berberine (B55584) Bridge Enzyme (BBE) | Form key ring structures within the BIA scaffolds. frontiersin.org | Elucidating the mechanisms of diverse oxidoreductases to access different alkaloid classes. |

Advanced Strategies for Enhanced Production in Engineered Systems

Reconstructing BIA pathways in microbial hosts like Saccharomyces cerevisiae (yeast) and E. coli offers a promising alternative to plant extraction. engconfintl.orgengconfintl.org However, yields are often low due to metabolic burden, accumulation of toxic intermediates, and pathway imbalances. engconfintl.orgnih.gov Future research is intensely focused on applying advanced synthetic biology and metabolic engineering strategies to overcome these hurdles.

Key strategies include:

Pathway Balancing and Optimization: Achieving high yields requires a balanced flux through the biosynthetic pathway. This can be accomplished by fine-tuning the expression levels of each pathway enzyme using libraries of promoters with varying strengths or employing synthetic regulatory cassettes. nih.govnih.gov Enzyme fusion strategies, where successive enzymes in a pathway are physically linked, can also enhance flux by channeling substrates. researchgate.net

Host Engineering and Synthetic Biology Tools: Yeast is an attractive host for BIA synthesis because its eukaryotic nature facilitates the proper folding and function of plant-derived cytochrome P450 enzymes, which are often membrane-bound. engconfintl.orgengconfintl.org Advanced tools like CRISPRi can be used to downregulate competing metabolic pathways, thereby reducing the formation of unwanted byproducts. mit.edu Furthermore, the development of biosensors that can detect the intracellular concentration of pathway intermediates allows for dynamic regulation of gene expression, optimizing the pathway in real-time. mit.edu

Enzyme Engineering: The catalytic efficiency and stability of plant-derived enzymes are not always optimal in a microbial host. nih.gov Directed evolution and rational protein design can be used to improve enzyme performance, such as enhancing catalytic rates or altering substrate specificity to produce novel BIA derivatives. researchgate.net

| Engineering Strategy | Objective | Example Application |

| Promoter Engineering | Fine-tune the expression level of each biosynthetic gene to balance pathway flux. nih.gov | Using a library of promoters to optimize the ratio of GDHt and ALDH for 3-HP production. nih.gov |

| Host-Vector System Selection | Identify the most efficient combination of microbial host and expression plasmid. | Comparing different E. coli strains and vectors for producing 3-HP from glucose. nih.gov |

| Metabolic Pathway Modification | Increase precursor availability and reduce byproduct formation. engconfintl.org | Engineering the tyrosine biosynthesis pathway in yeast to boost BIA production. caltech.edu |

| Synthetic Scaffolds / Enzyme Fusion | Co-localize enzymes to increase local substrate concentration and reduce metabolic burden. researchgate.net | Fusing farnesyl diphosphate (B83284) synthase (FPPS) with terpene synthases to improve isoprenoid production. researchgate.net |

Elucidation of Regulatory Networks in Plant Biosynthesis

While engineered microbes are a major focus, enhancing production in the native plants remains a viable strategy. mdpi.com The biosynthesis of BIAs in plants like opium poppy (Papaver somniferum) and lotus (B1177795) (Nelumbo nucifera) is tightly regulated by complex networks involving transcription factors (TFs) and microRNAs (miRNAs). oup.comnih.gov A deeper understanding of these native regulatory systems is essential for rationally engineering plants for higher yields.

Future research aims to:

Identify Key Transcription Factors: Several families of TFs, including WRKY, MYB, and bHLH, have been identified as regulators of BIA pathway genes. frontiersin.orgoup.comnih.gov Future work will focus on identifying the specific TFs that control the expression of genes involved in the synthesis of (S)-3'-Hydroxycoclaurine and its valuable downstream products. Overexpressing these key regulatory TFs could simultaneously upregulate multiple genes in the pathway. nih.govscienceopen.com

Uncover the Role of microRNAs: Small non-coding RNAs, or microRNAs, are emerging as important regulators in plant secondary metabolism. nih.gov Studies have begun to identify miRNAs involved in regulating BIA biosynthesis in opium poppy. nih.gov Characterizing their specific targets and mechanisms will provide new tools for metabolic engineering.

Map Cell-Specific and Developmental Regulation: BIA biosynthesis is often compartmentalized, occurring in specific cell types and at particular developmental stages. nih.gov For instance, in opium poppy, different steps of the pathway occur in companion cells, sieve elements, and laticifers. nih.gov Understanding this spatial and temporal regulation is crucial for any strategy aimed at boosting production within the plant.

Development of Robust Integrated Bioprocesses for Scalable Production

The ultimate goal of engineering microbial strains is to develop commercially viable, large-scale fermentation processes. This requires moving beyond shake-flask experiments to robust and optimized bioreactor operations. nih.gov Future research must integrate the advanced cellular engineering strategies with bioprocess engineering to ensure scalability and economic feasibility.

Key areas of focus include:

Fermentation Optimization: The performance of engineered strains is highly dependent on fermentation conditions such as temperature, pH, aeration, and nutrient feeding strategies. nih.govresearchgate.net For example, the activity of many plant enzymes is enhanced at lower temperatures than the typical 30°C used for yeast growth. nih.gov Developing optimized fed-batch or continuous culture processes is critical for achieving high cell densities and product titers. nih.gov

Use of Alternative Feedstocks: Relying on expensive, pure sugars like glucose can limit commercial viability. Research into utilizing cheaper and more sustainable carbon sources, such as glycerol (B35011) (a byproduct of biodiesel production) or lignocellulosic biomass, is a key trajectory. nih.govnih.gov This requires engineering strains that can efficiently metabolize these alternative feedstocks.

Q & A

Q. What safety protocols are critical when handling (S)-3'-Hydroxycoclaurine Hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as recommended for hazardous hydrochlorides . Use fume hoods for weighing or dissolving the compound to avoid inhalation. Store in a locked, dry environment to prevent degradation . Emergency procedures should include immediate eye rinsing (15+ minutes with water) and medical consultation for skin exposure .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Use factorial design to evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst ratios) . Monitor intermediates via HPLC (High-Performance Liquid Chromatography) with UV detection, referencing PubChem’s structural data for purity validation . Include inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxyl groups during synthesis .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Employ NMR (¹H and ¹³C) to confirm stereochemistry and hydrochloride salt formation, comparing peaks with PubChem’s spectral libraries . Use mass spectrometry (ESI-MS) for molecular weight verification. For crystallinity analysis, perform X-ray diffraction (XRD) on recrystallized samples .

Q. What solvent systems enhance the solubility of this compound for in vitro assays?

- Methodological Answer : Test aqueous buffers (pH 4–7) with co-solvents like ethanol (≤10% v/v) to improve solubility without denaturing proteins in biochemical assays . For hydrophobic interactions, use dimethyl sulfoxide (DMSO) stock solutions (10 mM) diluted in PBS . Validate solubility via UV-Vis spectroscopy at λmax 280 nm .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines). Analyze degradation products monthly via TLC (Thin-Layer Chromatography) with silica gel plates and chloroform-methanol (9:1) as the mobile phase . Compare results with ECHA’s degradation profiles for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved chromatographically?